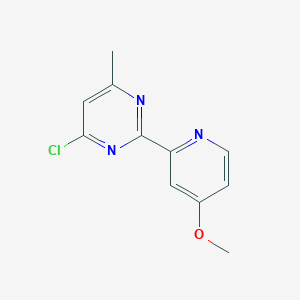![molecular formula C17H15N3O2S B15057597 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group attached to a pyrimidine ring, with a methylsulfonyl group at the 5-position and an amine group at the 2-position. Its distinct structure allows it to participate in various chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Pyrimidine Ring Formation: The biphenyl intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, typically using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide, while electrophilic substitution can involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
科学研究应用
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting PLK4, which is involved in centriole duplication and cancer progression.
Biological Research: It is used in studies related to cell proliferation and genome integrity, given its role in inhibiting key enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
作用机制
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. For instance, as a PLK4 inhibitor, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting centriole duplication . This action disrupts cell division and can lead to cell cycle arrest, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)benzimidazoles: These compounds also feature a methylsulfonyl group and are studied for their selective inhibition of cyclooxygenase-2 (COX-2) enzymes.
Methylsulfonyl Indole-Benzimidazoles: These derivatives are investigated for their anticancer properties and estrogen receptor modulatory actions.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific combination of a biphenyl group and a pyrimidine ring with a methylsulfonyl group. This structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
属性
分子式 |
C17H15N3O2S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
5-methylsulfonyl-4-(4-phenylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H15N3O2S/c1-23(21,22)15-11-19-17(18)20-16(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,20) |
InChI 键 |
BGYLUMROTHJXBK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


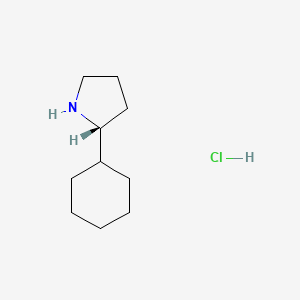
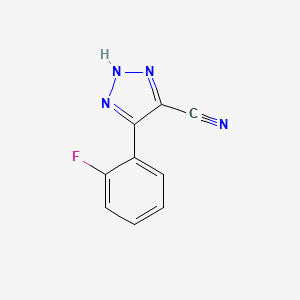
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
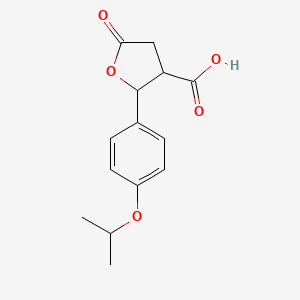

![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
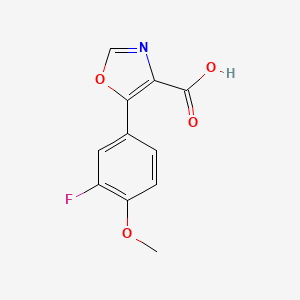
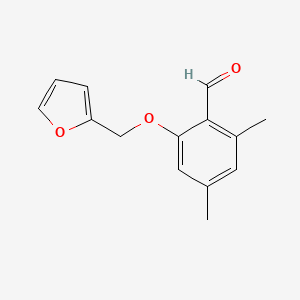

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
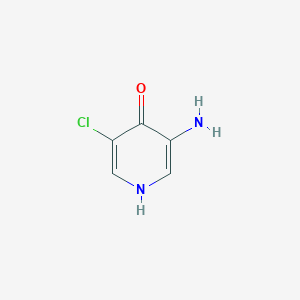
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
